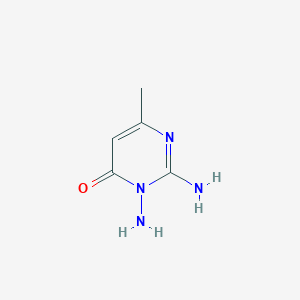

2,3-Diamino-6-methylpyrimidin-4(3h)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diamino-6-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(10)9(7)5(6)8-3/h2H,7H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNMOAIBTPNUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956918 | |

| Record name | 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35523-64-9 | |

| Record name | 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Diamino 6 Methylpyrimidin 4 3h One and Analogues

Foundational Synthetic Strategies for Pyrimidine (B1678525) Ring Construction

The construction of the pyrimidine core is most commonly achieved by combining a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.egnih.gov This fundamental approach underpins a variety of named reactions and synthetic strategies.

The most traditional and widely utilized method for pyrimidine ring synthesis involves the condensation of a 1,3-dicarbonyl compound with a molecule containing an amidine, urea (B33335), or guanidine (B92328) moiety. bu.edu.egnih.gov

A prime example is the Biginelli reaction, first reported by Pietro Biginelli in 1893. nih.gov This one-pot reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgwisdomlib.org The reaction mechanism is understood to proceed through a series of bimolecular steps, beginning with the rate-determining addition of the urea to the aldehyde, followed by cyclization with the β-ketoester to yield the dihydropyrimidinone product. wikipedia.org This method's robustness has led to numerous modifications to improve yields and expand its scope. organic-chemistry.org

General condensation reactions between 1,3-bifunctional three-carbon synthons and N-C-N fragments like guanidine are a versatile route to 2-aminopyrimidines. nih.gov The choice of the three-carbon component dictates the substitution pattern on the final pyrimidine ring.

Overview of Conventional Pyrimidine Synthesis

| Reaction Type | Key Reactants | Typical Catalyst | Primary Product | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acids | 3,4-Dihydropyrimidin-2(1H)-ones | wikipedia.org, wisdomlib.org, organic-chemistry.org |

| General Condensation | 1,3-Dicarbonyl Compound, Guanidine/Amidine | Acid or Base | Substituted 2-Aminopyrimidines | bu.edu.eg, nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. bohrium.comjmaterenvironsci.com The Biginelli reaction is a classic example of a three-component MCR. nih.govwisdomlib.org

Modern MCRs offer innovative and regioselective pathways to highly substituted pyrimidines. One such approach is an iridium-catalyzed synthesis from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. bohrium.comacs.orgnih.gov Another efficient three-component transformation assembles 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles from α-cyanoketones, carboxaldehydes, and guanidines. nih.gov These methods are particularly attractive as they allow for the rapid generation of diverse chemical libraries from simple, readily available starting materials. acs.orgnih.gov

Comparison of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Biginelli Reaction | Aldehyde | β-Ketoester | Urea | Acid (e.g., HCl) | Well-established, operational simplicity | wisdomlib.org, nih.gov |

| Iridium-Catalyzed Alcohol Coupling | Amidine | Alcohol 1 | Alcohol 2 (or 3) | PN₅P-Ir-pincer complex | High regioselectivity, uses sustainable feedstocks | acs.org, nih.gov, organic-chemistry.org |

| Biginelli-Inspired Cyano-pyrimidine Synthesis | α-Cyanoketone | Carboxaldehyde | Guanidine | One-pot sequence | Convergent, good to excellent yields | nih.gov |

In recent years, there has been a significant shift towards developing green and sustainable methods for pyrimidine synthesis to minimize environmental impact. rasayanjournal.co.inresearchgate.net These approaches focus on reducing hazardous waste, improving energy efficiency, and using renewable feedstocks. rasayanjournal.co.inresearchgate.net

Key green strategies include:

Microwave and Ultrasound Irradiation: These techniques can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. nih.govresearchgate.netresearchgate.net

Use of Green Solvents: Water is an ideal green solvent, and many pyrimidine syntheses have been adapted to aqueous media. jmaterenvironsci.com Ionic liquids are also explored as environmentally benign reaction media that can sometimes be recycled. rasayanjournal.co.in

Catalyst-Free and Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reactants together (mechanochemistry) or simply heating a neat mixture, minimizes the use of volatile organic compounds. rasayanjournal.co.innih.govresearchgate.net

Eco-Friendly Catalysts: The use of reusable or non-toxic catalysts, such as alum (KAl(SO₄)₂·12H₂O) in water, provides an efficient and environmentally friendly system for pyrimidinone synthesis. jmaterenvironsci.com

Examples of Green Synthetic Protocols for Pyrimidines

| Green Approach | Catalyst/Medium | Reactants | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Solvent-free | Aldehyde, Dimedone, Urea/Thiourea | Rapid, convenient synthesis of quinazolines | nih.gov |

| Aqueous Media | Tetrabutylammonium bromide (TBAB) | Aromatic aldehydes, Malononitrile, Barbituric acid | Green catalytic system, avoids organic solvents | jmaterenvironsci.com |

| Ultrasound Irradiation | Ammonium acetate (B1210297) in Ethanol | 2-Aminobenzothiazole, Aldehydes, Active methylene (B1212753) compounds | Excellent yields (94–97%), short reaction times (10–15 min) | researchgate.net |

| Reusable Catalyst | Yb(OTf)₃ | Aldehyde, β-Ketoester, Urea | Increased yields, shorter reaction time, catalyst can be recovered and reused | organic-chemistry.org |

Targeted Synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

While general methods provide access to the pyrimidine scaffold, the synthesis of specifically substituted analogues like this compound requires tailored pathways.

The targeted synthesis of this compound can be achieved via the cyclocondensation of aminoguanidine (B1677879) with ethyl 3-oxobutanoate (more commonly known as ethyl acetoacetate). biosynth.com This reaction is a direct application of the principle of combining an N-C-N fragment with a C-C-C fragment. bu.edu.eg

In this specific pathway:

Ethyl 3-oxobutanoate serves as the three-carbon building block, providing the atoms that will become C4, C5, and C6 of the pyrimidine ring, along with the C6-methyl group.

Aminoguanidine provides the N-C-N backbone. Its structure is critical, as the guanidinic carbon becomes C2, and the attached amino groups at positions 2 and 3 in the final product originate from the aminoguanidine structure.

The reaction proceeds by an initial nucleophilic attack from a nitrogen atom of aminoguanidine on one of the carbonyl carbons of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidinone ring.

Reaction Scheme: Aminoguanidine + Ethyl 3-oxobutanoate → this compound + Ethanol + Water

This specific condensation provides a direct and efficient route to the desired product. biosynth.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. For pyrimidinone syntheses, several parameters can be fine-tuned. name-reaction.com While specific optimization studies for the synthesis of this compound are not extensively detailed in the literature, general principles derived from analogous reactions can be applied. organic-chemistry.orgnih.gov

Key parameters for optimization include:

Catalyst: The choice and concentration of an acid or base catalyst can significantly influence the reaction rate. For Biginelli-type reactions, Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) or Indium(III) chloride have been shown to improve yields and shorten reaction times. organic-chemistry.org

Solvent: The reaction medium affects reactant solubility and reaction kinetics. While classical syntheses often use alcohols like ethanol, greener alternatives like water or solvent-free conditions are increasingly employed. organic-chemistry.orgjmaterenvironsci.com

Temperature: Most condensation reactions require heating to proceed at a reasonable rate. The choice between conventional heating (reflux) and microwave irradiation can impact reaction time and yield. nih.govresearchgate.net

Reaction Time: Monitoring the reaction progress (e.g., by TLC) allows for determination of the optimal time to ensure complete conversion without product degradation.

Purification Method: The final purity is determined by the workup and purification steps. Crystallization is often a highly effective method for obtaining pure pyrimidinone products. nih.gov

General Optimization Parameters for Pyrimidinone Synthesis

| Parameter | Condition | Potential Effect | Reference |

|---|---|---|---|

| Catalyst | Lewis Acid (e.g., Yb(OTf)₃) | Increases reaction rate and yield | organic-chemistry.org |

| Solvent | Solvent-free | Reduces environmental impact, can simplify workup | organic-chemistry.org |

| Energy Source | Microwave Irradiation | Significantly reduces reaction time, may improve yield | nih.gov, researchgate.net |

| Purification | Crystallization | High purity of final product | nih.gov |

Strategies for Derivatization and Functionalization of the Pyrimidinone Core

The this compound scaffold serves as a versatile platform for extensive chemical modification. The presence of multiple reactive sites—the two amino groups at positions 2 and 3, the methyl group at position 6, and the carbonyl function at position 4—allows for a wide range of derivatization and functionalization strategies. These modifications are crucial for tuning the molecule's physicochemical properties and for constructing more complex, fused heterocyclic systems.

Introduction of Substituents at Amino Positions

The vicinal amino groups at the C2 and C3 positions of the pyrimidinone ring are primary sites for nucleophilic reactions, enabling the introduction of a diverse array of substituents. These functionalizations can proceed through various reactions, including acylation, alkylation, and condensation with carbonyl compounds.

Research has demonstrated that the amino groups can react with electrophilic reagents. For instance, condensation reactions with aldehydes and ketones can form Schiff bases or related adducts. A common synthetic method involves the Knoevenagel condensation, where an active methylene group reacts with a carbonyl. While often focused on activated methyl groups, the principle extends to amino groups reacting with carbonyls under specific conditions. nih.gov For example, the reaction of aminopyrimidines with substituted benzaldehydes can yield curcumin (B1669340) analogues, showcasing the reactivity of the amino moiety. nih.gov

Furthermore, the synthesis of fused systems often begins with derivatization at these amino positions. For example, in the synthesis of pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives, an initial pyrazolopyrimidine with an amino group is a key precursor. nih.gov This amino group, or a hydrazine (B178648) group formed from it, is reacted with reagents like triethyl orthoacetate or formic acid to build the fused triazole ring. nih.gov This highlights how initial functionalization at an amino position is a gateway to more complex structures.

The relative reactivity of the 2- and 3-amino groups can sometimes be exploited to achieve selective functionalization, although many synthetic protocols involve reactions at both sites. The specific reaction conditions, including solvent, temperature, and catalyst, play a critical role in determining the outcome of these derivatization reactions.

Table 1: Examples of Reactions at Amino Positions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Condensation | Aromatic Aldehydes | Schiff Base Derivatives | nih.gov |

| Cyclization | Triethyl Orthoacetate | Fused Triazole Ring | nih.gov |

Modifications at the Methyl and Carbonyl Positions of the Pyrimidinone Ring

The methyl and carbonyl groups of the pyrimidinone core offer additional opportunities for structural modification, expanding the synthetic possibilities beyond the amino positions.

Methyl Group Modification: The C6-methyl group is activated by the adjacent electron-withdrawing pyrimidine ring, allowing it to participate in condensation reactions. This methyl group can be deprotonated under basic conditions to form a carbanion, which can then act as a nucleophile. A key example is the Knoevenagel condensation, where the activated methyl group of a pyrimidine derivative reacts with an electrophilic aldehyde. nih.gov This reaction is fundamental in synthesizing a variety of substituted pyrimidine derivatives, including curcuminoids where the methyl group condenses with a substituted benzaldehyde. nih.gov

Carbonyl Group Modification: The C4-carbonyl group is a versatile functional handle that can undergo several important transformations.

Thionation: The carbonyl oxygen can be replaced with sulfur to form the corresponding thione. This is typically achieved using reagents like tetraphosphorus (B14172348) decasulfide (P₄S₁₀) or Lawesson's reagent. ru.nl The conversion of a carbonyl to a thione significantly alters the electronic properties and reactivity of the molecule, providing a precursor for further reactions, such as S-alkylation. ru.nlekb.eg

Chlorination: The carbonyl group can be converted into a chloro group, creating a highly reactive intermediate for nucleophilic substitution reactions. A common method for this transformation is treatment with phosphoryl chloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. nih.gov The resulting 4-chloropyrimidine (B154816) derivative can readily react with various nucleophiles, such as amines, to introduce a wide range of substituents at the C4 position. nih.gov This strategy was effectively used in the synthesis of thienopyrimidine inhibitors of H. pylori. nih.gov

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming a secondary alcohol. However, this is less common in pyrimidinone chemistry as it disrupts the aromaticity of the system. More drastic reduction methods can lead to the complete removal of the carbonyl group (deoxygenation), converting it to a methylene (CH₂) group. libretexts.org Classic methods for deoxygenation include the Wolff-Kishner and Clemmensen reductions, though these require harsh basic or acidic conditions, respectively. libretexts.org Milder methods, such as the hydrogenolysis of a thioacetal intermediate using Raney Nickel, are also available. libretexts.org

Table 2: Key Transformations of the Methyl and Carbonyl Groups

| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C6-Methyl | Knoevenagel Condensation | Aldehydes, Base | Substituted Vinyl | nih.gov |

| C4-Carbonyl | Thionation | P₄S₁₀ | Thione (C=S) | ru.nl |

| C4-Carbonyl | Chlorination | POCl₃ | Chloro | nih.gov |

Synthesis of Fused Pyrimidine Systems (e.g., Pyridopyrimidines, Pyrazolopyrimidines, Thienopyrimidines)

The 2,3-diamino functionality in this compound is an ideal precursor for constructing fused bicyclic and polycyclic heterocyclic systems. The vicinal diamines can react with bifunctional electrophiles to form a new, annulated ring.

Pyridopyrimidines: The synthesis of pyridopyrimidines, specifically the pyrido[2,3-d]pyrimidine (B1209978) skeleton, can be achieved by reacting a suitably functionalized pyrimidine with reagents that build the pyridine (B92270) ring. nih.gov A common strategy involves the condensation of an aminopyrimidine with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the Michael addition of a pyrimidinone to a methyl acrylate (B77674) derivative can initiate the cyclization process to form the fused pyridine ring. nih.gov The reaction of a diamino pyrimidine with 1,3-dicarbonyl compounds or related synthons is a direct approach to constructing the pyridopyrimidine system.

Pyrazolopyrimidines: Pyrazolo[3,4-d]pyrimidines are purine (B94841) isosteres of significant interest. nih.govresearchgate.net A powerful synthetic route to this scaffold involves the reaction of a 1,2-diamino moiety, such as that in 2,3-diaminopyrimidinone, with reagents that can provide the missing carbon atom of the pyrazole (B372694) ring. For example, condensation with formic acid or triethyl orthoformate can lead to the formation of the fused pyrazole ring. nih.gov Another established method is the reaction of a diamine with β-ketoesters or malonates under acidic conditions to achieve cyclocondensation. researchgate.net

Thienopyrimidines: Thieno[2,3-d]pyrimidines are another important class of fused heterocycles. ekb.egresearchgate.net The synthesis of this system starting from a pyrimidine precursor often involves building the thiophene (B33073) ring. One classical approach is the Gewald reaction, where a ketone or aldehyde (which can be derived from the methyl group) reacts with a source of activated nitrile and elemental sulfur in the presence of a base. A more direct approach from the diaminopyrimidinone would involve reaction with an α-halocarbonyl compound followed by cyclization with a sulfurating agent, or reaction with reagents containing both the required carbon and sulfur atoms. For example, ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate serves as a versatile starting material for a variety of antifolates, demonstrating the utility of the thienopyrimidine scaffold. lmaleidykla.lt

Table 3: Synthetic Approaches to Fused Pyrimidine Systems

| Fused System | General Approach from Diaminopyrimidinone | Key Reagents | Reference |

|---|---|---|---|

| Pyridopyrimidine | Cyclocondensation with a C3 synthon | α,β-Unsaturated Carbonyls, 1,3-Dicarbonyls | nih.gov |

| Pyrazolopyrimidine | Cyclocondensation with a C1 synthon | Formic Acid, Triethyl Orthoformate | nih.gov |

Spectroscopic and Structural Elucidation of 2,3 Diamino 6 Methylpyrimidin 4 3h One and Derivatives

Self-Assembly of Pyrimidinone-containing Systems

Pyrimidinone moieties are known to self-assemble into well-defined supramolecular structures through hydrogen bonding. The presence of two amino groups in 2,3-Diamino-6-methylpyrimidin-4(3H)-one would be expected to enhance its self-assembly capabilities, potentially leading to the formation of tapes, ribbons, or other ordered aggregates in the solid state and in solution. These self-assembled structures could find applications in areas such as gel formation, liquid crystals, and the development of novel functional materials. The study of self-assembled monolayers of purine (B94841) and pyrimidine (B1678525) bases has been an area of interest in the context of the emergence of life, highlighting the fundamental importance of such interactions mdpi.com.

Applications in Molecular Recognition and Sensing

The hydrogen bonding capabilities of the diaminopyrimidinone core can be exploited for the development of molecular sensors. By incorporating a signaling unit, such as a fluorophore, into the structure of this compound or its derivatives, it may be possible to design chemosensors for the detection of specific analytes. The binding of a target molecule to the pyrimidinone receptor through hydrogen bonding could induce a change in the spectroscopic properties of the signaling unit, allowing for visual or instrumental detection. Pyrimidine-based sensors have been developed for the detection of various species, including metal ions nih.gov.

Computational and Theoretical Chemistry of 2,3 Diamino 6 Methylpyrimidin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical and physical properties of pyrimidine (B1678525) derivatives.

Density Functional Theory (DFT) has become a standard method for investigating the molecular geometry and electronic properties of heterocyclic compounds. elixirpublishers.comscielo.org.mx By solving the Schrödinger equation in an approximate manner, DFT can accurately predict the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. scielo.org.mx For pyrimidine derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to obtain an optimized molecular structure in the gaseous phase. materialsciencejournal.orgresearchgate.net

The electronic structure, which governs the molecule's behavior, is also a key output of DFT calculations. These calculations provide information on the distribution of electron density, which is crucial for understanding chemical reactivity and intermolecular interactions. The analysis of the electronic structure helps in identifying the most electron-rich and electron-poor regions of the molecule.

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Derivative Core Structure using DFT/B3LYP Note: This table presents typical data obtained from DFT calculations for pyrimidine-like structures. Specific values for 2,3-Diamino-6-methylpyrimidin-4(3H)-one would require a dedicated computational study.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C2-N3 | 1.38 |

| N3-C4 | 1.40 | |

| C4-C5 | 1.45 | |

| C5-C6 | 1.35 | |

| C6-N1 | 1.34 | |

| N1-C2 | 1.33 | |

| C4=O | 1.24 | |

| Bond Angle | N1-C2-N3 | 120.5 |

| C2-N3-C4 | 118.9 | |

| N3-C4-C5 | 115.0 | |

| C4-C5-C6 | 121.3 | |

| C5-C6-N1 | 122.8 | |

| C6-N1-C2 | 121.5 | |

| Dihedral Angle | N1-C2-N3-C4 | 0.5 |

| C2-N3-C4-C5 | -0.8 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity; a larger gap implies higher stability. researchgate.netyoutube.com

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals can indicate likely sites for electrophilic and nucleophilic attack. mdpi.com Furthermore, the analysis of these orbitals is fundamental to understanding intramolecular charge transfer (ICT) phenomena, where electron density moves from a donor part to an acceptor part of the molecule upon electronic excitation. nih.gov This is particularly relevant for designing molecules with specific photophysical properties. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Related Quantum Chemical Descriptors Note: These values are representative for heterocyclic compounds and serve as an example of data generated through quantum chemical calculations.

| Parameter | Symbol | Typical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.7 | Chemical reactivity, stability |

| Ionization Potential | I ≈ -EHOMO | 6.2 | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.5 | Energy released when adding an electron |

| Global Electrophilicity Index | ω | 2.9 | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, indicating these as sites for hydrogen bonding and electrophilic interaction. The amino groups would also influence the potential distribution, contributing to the molecule's interaction profile.

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data. DFT methods can calculate harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. elixirpublishers.com Comparing the calculated spectrum with the experimental one can help in assigning the vibrational modes to specific functional groups and motions within the molecule.

Similarly, predicting Nuclear Magnetic Resonance (NMR) chemical shifts has become a valuable application of computational chemistry. idc-online.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical chemical shifts can be obtained. nih.govnih.gov These predictions can be crucial for structure elucidation, especially for complex molecules where experimental signal assignment is challenging. sourceforge.iost-andrews.ac.uk

Molecular Modeling and Simulation Studies

Beyond the properties of the isolated molecule, computational methods can simulate its interactions with other molecules, which is particularly important for understanding its biological context.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. lew.ro This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netnih.gov

For pyrimidine derivatives, which are known to interact with various biological targets, docking studies can reveal key binding interactions. mdpi.comresearchgate.net The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. lew.ro The analysis of the docked pose can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. mdpi.com For this compound, docking studies could be employed to investigate its potential interactions with specific enzymes or receptors, providing hypotheses for its biological activity that can be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a congeneric series lead to predictable changes in their biological activities. uobasrah.edu.iq These models are crucial in drug discovery for predicting the activity of new compounds, optimizing lead structures, and reducing the time and cost associated with synthesizing and testing a large number of molecules. uobasrah.edu.iq

For pyrimidine derivatives, QSAR studies have been successfully employed to model a range of biological activities, including anti-inflammatory and anticancer effects. uobasrah.edu.iqscirp.org These models typically take the form of a mathematical equation:

Activity = f(Descriptors) + Error uobasrah.edu.iq

The descriptors are numerical values representing various molecular properties, which can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP), among others. uobasrah.edu.iqscirp.org

Several statistical methods are used to build QSAR models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common. scirp.org MLR generates a linear equation, while ANN, a non-linear method, can often capture more complex relationships between structure and activity. scirp.org A study on tri-substituted pyrimidine derivatives as anti-inflammatory agents demonstrated that both MLR and ANN models could effectively predict activity, with the ANN model showing superior statistical performance. scirp.org Similarly, QSAR models for 2-Substituted Aminopyridopyrimidin-7-one derivatives as Tyrosine kinase inhibitors have been developed using multiple regression techniques, achieving high correlation coefficients. uobasrah.edu.iq

The predictive power and reliability of a QSAR model are assessed using various statistical metrics, as shown in the table below, which summarizes findings from studies on related pyrimidine derivatives.

| Model Type | Derivative Class | Key Descriptors | R² (Correlation Coefficient) | Q² (Cross-validated R²) or R²ext (External Validation) | Reference |

|---|---|---|---|---|---|

| MLR | Tri-substituted Pyrimidines (Anti-inflammatory) | Dipole moment (μD), EHOMO, Polarizability (α), ACD/logP | 0.9128 | 0.8650 (R²ext) | scirp.org |

| ANN | Tri-substituted Pyrimidines (Anti-inflammatory) | Dipole moment (μD), EHOMO, Polarizability (α), ACD/logP | 0.9822 | 0.9854 (R²ext) | scirp.org |

| MLR | 2-Substituted Aminopyridopyrimidin-7-ones (Tyrosine Kinase Inhibitors) | EHOMO, ELUMO, ClogP, Molecular Weight | 0.87 - 0.91 | Not Specified | uobasrah.edu.iq |

| 3D-QSAR | Substituted 2-Aminopyridine Derivatives (iNOS inhibitors) | Pharmacophore properties (acceptor, donor, aliphatic, aromatic) | 0.899 | 0.835 (pred_r²) | nih.gov |

While specific QSAR models for this compound are not detailed in the available literature, the established methodologies for similar pyrimidine compounds indicate a strong potential for developing such models. uobasrah.edu.iqscirp.org A QSAR study on this specific molecule would involve calculating a range of quantum chemical and physicochemical descriptors and correlating them with a measured biological activity to guide the design of new, more potent analogues. uobasrah.edu.iq

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govnih.gov These simulations are invaluable for understanding how a molecule like this compound might behave in a biological environment, such as the active site of a protein or in solution. nih.gov

The process typically involves placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its structural evolution over a period ranging from nanoseconds to microseconds. nih.gov Analysis of the MD trajectory can reveal the preferred conformations of the molecule, the flexibility of different regions (e.g., rotation of the amino groups), and the stability of specific intramolecular hydrogen bonds. nih.gov

For complex heterocyclic molecules, MD simulations have been used to:

Investigate the binding mechanism and dynamic properties of ligands within protein active sites. nih.govnih.gov

Compare structural changes between a wild-type protein and its mutants upon ligand binding. nih.gov

Assess the stability of ligand-protein complexes by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. nih.gov

Explore the conformational landscape of flexible molecules to understand their three-dimensional shape and how it might influence biological activity. nih.gov

Theoretical Predictions of Acid-Base Properties

The acid-base properties of a molecule, quantified by its pKa value(s), are fundamental to understanding its behavior in different chemical and biological environments. The pKa dictates the protonation state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and ability to interact with biological targets.

pKa Estimation and Dissociation Behavior in Aqueous and Non-Aqueous Media

The compound this compound possesses multiple functional groups that can participate in acid-base equilibria: the two amino groups at positions 2 and 3, the pyrimidine ring nitrogens, and the carbonyl oxygen. The pyrimidine ring itself is a weak base, while the amino groups are typically basic. The presence of the carbonyl group and the aromatic-like ring system influences the basicity of these groups.

Theoretical prediction of pKa values is a challenging but important area of computational chemistry. Various methods exist, ranging from empirical approaches to first-principles quantum mechanical calculations.

| Method | Brief Description | Typical Application |

|---|---|---|

| Empirical/QSPR | Uses correlations between experimental pKa values and structural fragments or calculated descriptors for a large training set. Very fast. | Rapid screening of large compound libraries. Accuracy depends on the similarity of the query molecule to the training set. |

| Semi-empirical Quantum Mechanics | Uses approximations and parameters derived from experimental data to simplify quantum calculations (e.g., PM6 method). Faster than DFT. | Predicting pKa for a wide range of organic molecules, though accuracy can be variable for certain functional groups. |

| DFT-based Methods | Calculates the Gibbs free energies of the protonated and deprotonated species in a simulated solvent environment (e.g., using a continuum solvent model like COSMO or SMD). | Provides a more rigorous, first-principles prediction of pKa. Computationally intensive but often more accurate for novel structures. |

For this compound, computational methods can predict the pKa for each potential ionization site. This would involve calculating the free energy change for the deprotonation (for acidic protons) or protonation (for basic sites) reactions. The dissociation behavior is highly dependent on the solvent.

In Aqueous Media: Water can effectively solvate ions, facilitating proton transfer. Theoretical calculations in water would likely predict multiple pKa values corresponding to the different basic sites. The N-3 amino group's basicity might be influenced by the adjacent carbonyl group, while the N-2 amino group is part of an amidine-like system, which could affect its pKa. A compilation of experimental data for various nitrogen heterocycles shows pKa values for related compounds like 2,4-Diaminopyrimidine (pKa = 7.26) and 4-Amino-6-hydroxypyrimidine (pKa = 5.4). organicchemistrydata.org These values provide a rough estimate for the potential pKa range of the target molecule.

In Non-Aqueous Media: Solvents like dimethyl sulfoxide (B87167) (DMSO) are common in synthetic chemistry and some biological assays. The pKa values can shift significantly in non-aqueous solvents compared to water due to differences in polarity and hydrogen bonding capabilities. First-principle methods have been developed to predict pKa values specifically in DMSO for aromatic heterocyclic compounds, demonstrating the importance of tailoring the computational model to the specific medium.

Predicting the pKa of this compound would clarify which of its forms—neutral, monocationic, or dicationic—predominates at physiological pH, providing critical information for understanding its potential biological interactions.

Biological and Biochemical Interactions of 2,3 Diamino 6 Methylpyrimidin 4 3h One Derivatives

Mechanistic Investigations of Bioactivity

The biological effects of 2,3-diamino-6-methylpyrimidin-4(3H)-one derivatives are rooted in their interactions at a molecular level, including the inhibition or activation of enzymes, binding to cellular receptors, and interactions with nucleic acids and proteins. These interactions can, in turn, modulate key biological pathways.

Enzyme Inhibition and Activation Mechanisms

Derivatives of this compound have been investigated for their potential to modulate the activity of several key enzymes.

Ferrochelatase:

The compound this compound serves as a precursor in the synthesis of a class of triazolopyrimidinone derivatives that have been identified as inhibitors of ferrochelatase (FECH). FECH is a crucial enzyme in the heme biosynthesis pathway and is implicated in diseases such as neovascular eye disease. Structure-activity relationship (SAR) studies on these triazolopyrimidinone compounds have provided insights into their inhibitory mechanism. For instance, variations at the C2 and C5 positions of the triazolopyrimidinone scaffold have been explored to optimize their inhibitory activity against FECH. These inhibitors are thought to be competitive, binding directly to the enzyme.

Kinases:

The broader class of pyrimidine (B1678525) derivatives has been extensively studied as kinase inhibitors. Fused pyrimidine systems, for example, are recognized as bioisosteres of the purine (B94841) core of ATP, enabling them to compete for the ATP-binding site on kinases. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibition of various tyrosine kinases, including the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFr), and platelet-derived growth factor receptor (PDGFr). The introduction of different substituents on the pyrimidine ring can significantly influence their potency and selectivity. For example, a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine core enhanced potency and bioavailability, while replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety at the 6-position resulted in high selectivity for FGFr.

Interactive Data Table: Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Target Kinase(s) | IC50 (µM) | Key Structural Features |

| 4b | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | 2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |

| 6c | PDGF-stimulated cell proliferation | 0.3 | [4-(diethylamino)butyl]amino side chain at the 2-position of 4b |

| 4e | FGFr | 0.060 | 6-(3',5'-dimethoxyphenyl) functionality |

Reverse Transcriptase:

Certain pyrimidin-4(3H)-one derivatives have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). A series of 5-alkyl-6-(1-naphthylmethyl)pyrimidin-4(3H)-ones with a mono- or disubstituted 2-amino function have demonstrated moderate to good activity against wild-type HIV-1. Preliminary SAR studies have indicated that modifications at both the C2 and C5 positions of the pyrimidine ring are critical for potent anti-HIV-1 activity.

Receptor Binding and Modulation

GPR119 Agonist Activity:

G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes due to its role in regulating glucose homeostasis. Several classes of pyrimidine derivatives have been explored as GPR119 agonists. For instance, novel series of phenylamino- and phenoxy-substituted pyrazolo[3,4-d]pyrimidines have been designed and synthesized. SAR studies on these compounds revealed that electron-withdrawing substituents on the phenyl ring are important for their potency and efficacy. One promising compound from this series demonstrated a favorable pharmacokinetic profile and was effective in an oral glucose-tolerance test in mice.

Molecular Interactions with Nucleic Acids and Proteins

The biological activity of pyrimidine derivatives is fundamentally linked to their ability to form non-covalent interactions with biomolecules.

Hydrogen Bonding and π-π Interactions:

The pyrimidine scaffold, with its nitrogen atoms and carbonyl group, is well-suited for forming hydrogen bonds with amino acid residues in protein active sites or with nucleic acid bases. For example, studies on 2-amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one have shown that these molecules can form sheets linked by a combination of N-H···O and N-H···π(arene) hydrogen bonds. Furthermore, molecular docking studies of certain dihydrazone pyrimidine derivatives with DNA have suggested that the pyrimidine group can insert between DNA base pairs, while other parts of the molecule extend into the DNA grooves. These interactions are stabilized by hydrogen bonds between the hydrazone moiety and DNA residues.

Modulatory Effects on Key Biological Pathways

DNA Damage Repair:

While direct studies on this compound derivatives are limited, the broader context of cellular signaling suggests potential modulatory roles. For instance, protein kinase C (PKC), a family of enzymes that can be inhibited by pyrimidine derivatives, plays a role in regulating the expression of DNA repair genes like O6-methylguanine-DNA methyltransferase (MGMT). Activation of PKC has been shown to increase MGMT mRNA levels, suggesting that inhibitors of this pathway could indirectly affect DNA repair capacity.

Signal Transduction:

The inhibition of kinases by pyrimidine derivatives directly impacts signal transduction pathways that are often dysregulated in diseases like cancer. By blocking the activity of kinases such as EGFR, FGFr, and PDGFr, these compounds can interfere with downstream signaling cascades that control cell proliferation, survival, and angiogenesis. Additionally, a novel small-molecule ENPP1 inhibitor with a pyrrolopyrimidinone core has been shown to activate the STING pathway, which is involved in the innate immune response.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the chemical structure of this compound derivatives and the subsequent evaluation of their biological activity are crucial for understanding the determinants of their potency and selectivity.

Correlation of Molecular Modifications with Biological Potency and Selectivity

Ferrochelatase Inhibitors:

In the development of triazolopyrimidinone-based ferrochelatase inhibitors derived from this compound, SAR studies have been instrumental. The exploration of different substituents at the C2 and C5 positions of the triazolopyrimidinone scaffold has been a key focus. These studies have led to the development of drug-like, non-porphyrin FECH inhibitors with good in vitro and in vivo efficacy.

Kinase Inhibitors:

For pyrimidine-based kinase inhibitors, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring are critical for both potency and selectivity. For example, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a basic side chain at the 2-position improved potency and bioavailability. In contrast, modification of the substituent at the 6-position led to a highly selective inhibitor of FGFr.

GPR119 Agonists:

In the pursuit of novel GPR119 agonists, SAR studies of pyrazolo[3,4-d]pyrimidine derivatives have shown that electron-withdrawing groups on an attached phenyl ring enhance agonist activity. Further optimization of a 4-amino-2-phenylpyrimidine series led to the identification of a compound with improved glucose tolerance in mice and favorable pharmacokinetic properties.

Interactive Data Table: SAR of Pyrimidine Derivatives as GPR119 Agonists

| Scaffold | Key Substituent Modification | Impact on Activity |

| Pyrazolo[3,4-d]pyrimidine | Electron-withdrawing groups on phenyl ring | Increased potency and efficacy |

| 4-Amino-2-phenylpyrimidine | Optimization of substituents | Improved in vivo glucose tolerance and pharmacokinetics |

Understanding Steric, Electronic, and Lipophilic Contributions to Activity

The biological activity of derivatives of this compound is intricately governed by a combination of steric, electronic, and lipophilic properties of the substituents attached to the core pyrimidine structure. A thorough understanding of these contributions is essential for the rational design of potent and selective analogs.

Steric Factors: The size and shape of substituents on the pyrimidine ring can significantly influence how a molecule interacts with its biological target. In many cases, there is an optimal size for a substituent at a particular position to ensure a snug fit within the binding pocket of an enzyme or receptor. For instance, in the development of kinase inhibitors based on related pyridopyrimidine scaffolds, the bulkiness of substituents can dictate selectivity. While larger groups might enhance binding through increased van der Waals interactions, they can also lead to steric hindrance, preventing the molecule from accessing the target site.

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, can modulate the reactivity and binding affinity of the parent molecule. Electron-withdrawing groups, for example, can alter the charge distribution across the pyrimidine ring, which may be crucial for forming hydrogen bonds or other electrostatic interactions with the target protein. Conversely, electron-donating groups can increase the electron density, potentially enhancing interactions with electron-deficient regions of the binding site. The arrangement of amino groups in the 2 and 3 positions of the core molecule, for instance, creates a specific electronic profile that can be finely tuned by the introduction of various substituents.

The interplay of these three factors is complex, and optimizing one often requires adjustments to the others. For example, adding a bulky, lipophilic group to improve membrane permeability might also introduce steric hindrance that reduces binding affinity. Therefore, a multiparameter optimization approach is often necessary in the design of novel derivatives.

Table 1: Influence of Physicochemical Properties on the Biological Activity of Pyrimidine Derivatives

| Property | Contribution to Activity | Example from Related Derivatives |

|---|---|---|

| Steric | Dictates molecular shape and fit within a biological target's binding site. Can influence selectivity. | Bulky substituents on pyridopyrimidine rings can enhance or hinder binding to kinase domains. |

| Electronic | Modulates the charge distribution of the molecule, affecting electrostatic interactions and hydrogen bonding with the target. | Electron-withdrawing or -donating groups on the pyrimidine ring can fine-tune binding affinity. |

| Lipophilic | Affects membrane permeability, solubility, and non-specific binding. A balance is crucial for bioavailability. | Increasing lipophilicity in diaminopyrimidine analogs can improve cell penetration and antibacterial activity. mdpi.com |

Applications as Biochemical Probes and Tool Compounds

Derivatives of this compound, and more broadly, substituted pyrimidines, have emerged as valuable tools in chemical biology for dissecting complex cellular processes. Their ability to be chemically modified allows for the development of tailored molecules that can interact with specific biological targets, thereby serving as biochemical probes.

Development of Chemical Probes for Target Identification and Validation

A key application of these compounds is in the development of chemical probes to identify and validate novel drug targets. By designing derivatives that can selectively inhibit a particular enzyme, researchers can study the downstream effects of that inhibition on cellular function. For example, pyrimidine-based compounds have been extensively developed as kinase inhibitors. mdpi.com These inhibitors can be used to probe the roles of specific kinases in signaling pathways that are often dysregulated in diseases like cancer. mdpi.com

The process of developing a chemical probe involves synthesizing a library of related compounds and screening them for activity against a specific target. Active compounds are then further optimized for potency and selectivity. In some cases, a "tag" or "handle" may be incorporated into the molecule to facilitate the identification of its binding partners through techniques like affinity chromatography or photoaffinity labeling.

Use in Investigating Cellular Processes and Pathways

Once a selective probe is developed, it can be used as a tool compound to investigate the role of its target in various cellular processes. For instance, a selective inhibitor of a particular kinase can be used to determine the contribution of that kinase to cell cycle progression, apoptosis, or cell migration.

Derivatives of the broader pyridopyrimidine class have been instrumental in elucidating the function of enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. mdpi.com By using inhibitors of DHFR, researchers can study the consequences of blocking this pathway on cell proliferation and survival.

The utility of these compounds as biochemical probes is underscored by their ability to provide temporal control over protein function. Unlike genetic methods for target validation, such as RNA interference or CRISPR, chemical probes can be added or removed at specific times, allowing for a more dynamic study of cellular pathways.

Table 2: Applications of Pyrimidine Derivatives as Biochemical Probes

| Application | Description | Example Target Classes |

|---|---|---|

| Target Identification | Using tagged derivatives to isolate and identify the cellular binding partners of a compound. | Kinases, Dihydrofolate Reductase (DHFR) mdpi.com |

| Target Validation | Employing selective inhibitors to confirm the role of a specific protein in a disease-relevant pathway. | Protein kinases in cancer signaling pathways mdpi.com |

| Pathway Elucidation | Using tool compounds to dissect the components and connectivity of cellular signaling networks. | Investigating the role of specific enzymes in cell cycle control and apoptosis. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Diamino-6-methylpyrimidin-4(3H)-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of 1,3-dicarbonyl precursors with urea/thiourea derivatives. A catalytic system (e.g., nanostructured PANI-Co composite) in ethanol under reflux improves yield and reduces reaction time. Optimization involves varying solvents (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst loading (3–5 mol%) .

- Key Data : For example, using PANI-Co (3 mol%) in ethanol at 80°C achieves >85% yield for analogous pyrimidinones .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., NH and methyl groups) .

- IR : Stretching bands at 1650–1700 cm verify carbonyl groups, while 3300–3500 cm indicate NH .

- Mass Spectrometry : HRMS validates molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the biological activity of pyrimidinone derivatives?

- Methodology :

- Antitumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Q. How are purification techniques selected for pyrimidinone derivatives?

- Methodology : Recrystallization (ethanol/water mixtures) removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrimidinone derivatives?

- Methodology : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths, angles, and hydrogen-bonding networks. For example, NH···O interactions stabilize the pyrimidinone ring .

- Case Study : A 2.0 Å resolution structure of a related compound (5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) confirmed planarity and tautomeric forms .

Q. How do substituent variations impact antitumor activity, and how are SAR studies designed?

- Methodology :

- Substituent Screening : Introduce halogens, alkyl groups, or heterocycles at positions 2, 3, and 6. Test against panels of cancer cell lines .

- Data Analysis : Compare IC values (e.g., 6-methyl vs. 6-ethyl derivatives show 2–3× potency improvement) .

- Example : 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited IC = 8–12 µM against MCF-7 cells .

Q. How to address discrepancies in reaction yields across synthetic protocols?

- Methodology :

- Catalyst Comparison : PANI-Co (85% yield) vs. traditional HCl (60% yield) highlights efficiency gains .

- Solvent Effects : Ethanol vs. DMF may alter tautomer equilibria, affecting crystallization and purity .

Q. What computational strategies predict the biological activity of pyrimidinone derivatives?

- Methodology :

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., EGFR kinase).

- QSAR Models : Hammett constants and logP values correlate with IC trends .

Q. How to analyze conflicting biological data from different research groups?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.